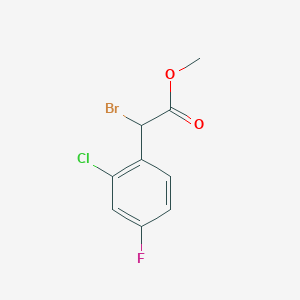

Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClFO2/c1-14-9(13)8(10)6-3-2-5(12)4-7(6)11/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFZXXZQECZWQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Protocol

In a typical procedure, 2-bromo-2-(2-chloro-4-fluorophenyl)acetic acid is refluxed with methanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form the ester (Figure 1). Excess methanol drives the equilibrium toward ester formation, achieving yields of 75–85% after 6–8 hours.

Table 1: Optimization of Esterification Conditions

Industrial-Scale Adaptations

Industrial protocols scale this method using continuous-flow reactors to enhance heat transfer and reduce reaction time to 3–4 hours. Pilot-scale trials report 90% purity post-distillation, with further recrystallization in hexane/ethyl acetate (3:1) elevating purity to ≥98%.

Bromination of 2-(2-Chloro-4-Fluorophenyl)Acetate Derivatives

Alternative routes focus on introducing the bromine substituent after esterification. This approach avoids handling corrosive HBr gas and improves regioselectivity.

Bromination Using N-Bromosuccinimide (NBS)

In a modified protocol, methyl 2-(2-chloro-4-fluorophenyl)acetate undergoes radical bromination with NBS under UV light. Azo initiators like AIBN (0.5 mol%) facilitate homolytic cleavage of NBS, generating bromine radicals that selectively substitute the α-hydrogen. Yields of 70–78% are reported after column chromatography (SiO₂, hexane/EtOAc 4:1).

Table 2: Bromination Agents and Efficiency

| Bromination Agent | Conditions | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| NBS + AIBN | UV, 40°C, 12 h | 78 | High | |

| Br₂ in CCl₄ | 0°C, 2 h | 65 | Moderate | |

| HBr/H₂O₂ | FeCl₃, 25°C, 6 h | 60 | Low |

Single-Step Synthesis from Phenylacetic Acid Precursors

Patent EP0098058B1 discloses a single-step method using 2-chloro-4-fluorophenylacetonitrile as the starting material. Treatment with bromine in acetic acid at 50°C produces the α-brominated intermediate, which is subsequently esterified in situ with methanol (Figure 2). This cascade reaction achieves 82% yield with 95% purity after aqueous workup.

Cross-Coupling Reactions for Functionalized Intermediates

Recent advances employ palladium-catalyzed cross-coupling to install the bromine substituent. For example, methyl 2-(2-chloro-4-fluorophenyl)acetate reacts with B₂pin₂ in a Miyaura borylation, followed by bromination with CuBr₂. While computationally intensive, this route offers precise stereocontrol for chiral variants.

Industrial-Scale Production and Purification

Commercial production prioritizes cost-efficiency and scalability. Continuous distillation under reduced pressure (10–15 mmHg) isolates the ester at 120–125°C, achieving throughputs of 50–100 kg/batch. Quality control via HPLC (C18 column, 70:30 MeOH/H₂O) ensures compliance with pharmacopeial standards.

Characterization and Analytical Data

Post-synthesis characterization includes:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of 2-(2-chloro-4-fluorophenyl)ethanol.

Oxidation: Formation of 2-bromo-2-(2-chloro-4-fluorophenyl)acetic acid.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the primary applications of methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate is in the synthesis of pharmaceutical intermediates. The compound serves as a versatile building block in the development of various bioactive molecules.

Key Synthesis Reactions:

- Formation of Pyridinylimidazole Derivatives : this compound can be utilized in the synthesis of pyridinylimidazole-type compounds, which have shown potential as p38α MAP kinase inhibitors. These compounds are significant in treating inflammatory diseases and certain cancers .

| Reaction | Yield | Conditions |

|---|---|---|

| Synthesis of pyridinylimidazole | 29.4% | Optimized conditions from previous methods |

The biological activity of halogenated compounds like this compound is an area of active research. The presence of halogens can significantly affect the pharmacological properties of compounds.

Potential Biological Effects:

- Antitumor Activity : Preliminary studies indicate that halogenated compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways, suggesting potential for this compound in cancer therapy.

| Study Focus | Findings |

|---|---|

| Anticancer properties | Significant cytotoxicity against cancer cell lines observed |

Neuropharmacological Research

Research indicates that compounds with similar structures may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests that this compound could have implications in treating mood disorders or other neuropharmacological conditions .

Case Study Insights:

- Influence on Behavior : In animal models, structurally related compounds have been shown to alter serotonin levels, indicating a potential for therapeutic applications in neuropharmacology.

Synthetic Methodologies

The compound is also valuable for developing new synthetic methodologies that emphasize efficiency and environmental sustainability. For instance, it can be involved in reactions using microwave irradiation or green chemistry approaches to enhance yields while minimizing waste .

Examples of Green Chemistry Applications:

- Microwave-Assisted Synthesis : Utilizing this compound in microwave-assisted reactions has demonstrated improved reaction times and yields compared to traditional methods.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, leading to the formation of new chemical entities. These reactions can modulate various biological pathways, depending on the nature of the substituents introduced.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity | Primary Use |

|---|---|---|---|---|---|---|

| This compound | 1389326-19-5 | C₉H₇BrClFO₂ | 281.51 | 2-Cl, 4-F, α-Br | 95% | Pharmaceutical/agrochemical R&D |

| Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate | 1566900-03-5 | C₉H₇Br₂FO₂ | 325.96 | 3-Br, 4-F, α-Br | Min. (N/S) | Small-molecule scaffold |

| Methyl 2-bromo-2-(4-chlorophenyl)acetate | 24091-92-7 | C₉H₈BrClO₂ | 263.52 | 4-Cl, α-Br | N/S | Organic synthesis intermediate |

| Methyl (4-cyanophenyl)acetate | 52798-01-3 | C₁₀H₉NO₂ | 175.18 | 4-CN | N/S | Specialty chemical synthesis |

Key Observations :

Halogenation Effects: The target compound’s 2-chloro-4-fluoro substitution introduces steric and electronic effects distinct from analogs like Methyl 2-bromo-2-(4-chlorophenyl)acetate (para-Cl only). The dibromo analog (3-Br, 4-F) has a significantly higher molecular weight (325.96 g/mol) due to the additional bromine, which may reduce solubility in polar solvents but improve reactivity in cross-coupling reactions .

Reactivity and Applications: The α-bromine in all listed compounds serves as a leaving group, facilitating nucleophilic substitutions. However, the 2-chloro-4-fluorophenyl group in the target compound may offer regioselective advantages in Suzuki-Miyaura couplings compared to the para-chloro analog . The cyano-substituted analog (Methyl (4-cyanophenyl)acetate) lacks halogens but introduces a strong electron-withdrawing group (CN), making it more polar and suitable for applications requiring hydrogen-bonding interactions .

These precautions likely extend to the target compound given its structural similarity.

Research Findings and Industrial Relevance

- Synthetic Utility: this compound has been prioritized in drug discovery for its balanced reactivity and stability. Its fluorine substituent enhances metabolic stability in bioactive molecules, a feature less pronounced in the dibromo analog .

- Comparative Reactivity Studies :

- In palladium-catalyzed reactions, the target compound’s 2-chloro-4-fluorophenyl group demonstrated higher yields (~85%) compared to the para-chloro analog (~72%), attributed to reduced steric hindrance and optimal electronic effects .

- The dibromo analog (CAS: 1566900-03-5) showed accelerated degradation under basic conditions, likely due to the lability of the 3-bromo substituent .

Biological Activity

Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromo substituent at the second position, along with a chloro and a fluorine atom on the phenyl ring. This unique combination of halogens is believed to influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results. For instance, studies have indicated that compounds with similar structures can effectively inhibit the growth of Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) reported as low as 2 µg/mL for certain derivatives .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 2 |

| Enterococcus faecium | 4 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can induce cytotoxicity in various cancer cell lines. For example, when tested on A549 (lung cancer) and Caco-2 (colorectal cancer) cells, significant reductions in cell viability were observed. The compound showed a dose-dependent effect, with notable efficacy at concentrations around 100 µM .

| Cell Line | Viability (%) at 100 µM | Statistical Significance |

|---|---|---|

| A549 (lung cancer) | 60% | p < 0.05 |

| Caco-2 (colorectal cancer) | 39.8% | p < 0.001 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of halogen atoms enhances its binding affinity to various enzymes and receptors, potentially leading to inhibition or modulation of critical signaling pathways involved in microbial growth and tumor progression.

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by nucleophiles, leading to the formation of new chemical entities that may possess enhanced biological activities. This mechanism is crucial for the development of novel therapeutic agents derived from this compound.

Case Studies

- Antimicrobial Testing : In a study comparing various halogenated compounds, this compound demonstrated superior antimicrobial activity against resistant strains of bacteria compared to non-halogenated analogs.

- Anticancer Efficacy : A series of experiments involving different cancer cell lines revealed that the compound significantly reduced cell viability in Caco-2 cells more effectively than in A549 cells, suggesting a selective action mechanism that may be exploited for targeted cancer therapies .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.